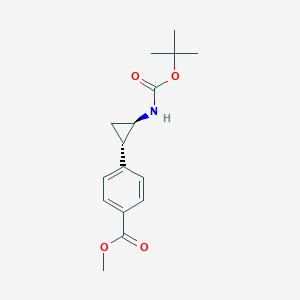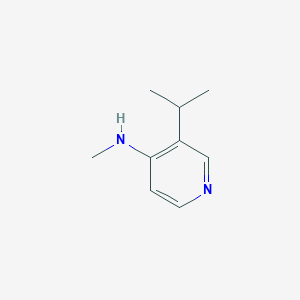
3-Isopropyl-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-N-methylpyridin-4-amine, also known as 2-isopropyl-4-methylpyridin-3-amine, is an organic compound with the molecular formula C9H14N2. This compound is characterized by a pyridine ring substituted with an isopropyl group at the 2-position, a methyl group at the 4-position, and an amine group at the 3-position. It is used primarily in the synthesis of pharmaceutical intermediates and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-isopropylpyridine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction .
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-isopropyl-4-methylpyridine is reacted with an amine under palladium catalysis. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Isopropyl-N-methylpyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of the KRAS G12C protein, which is implicated in various cancers. The compound binds to the active site of the protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-isopropyl-4-methylpyridine
- 4-Methyl-2-propan-2-ylpyridin-3-amine
- 3-Pyridinamine, 4-methyl-2-(1-methylethyl)-
Uniqueness
3-Isopropyl-N-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for KRAS G12C inhibitors sets it apart from other similar compounds, making it valuable in cancer research and drug development .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-methyl-3-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-6-11-5-4-9(8)10-3/h4-7H,1-3H3,(H,10,11) |
InChI Key |
JATMIUSJTMOXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one](/img/structure/B12955904.png)

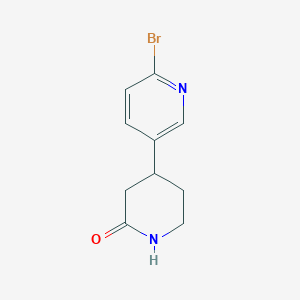
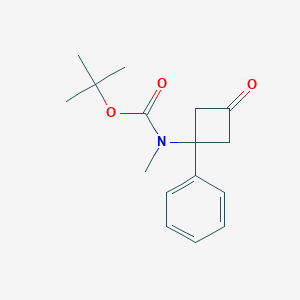
![5-Bromothieno[2,3-b]pyridin-4-ol](/img/structure/B12955926.png)
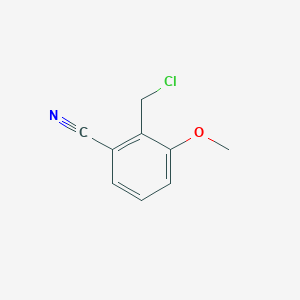
![2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12955932.png)
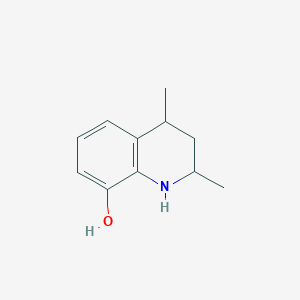
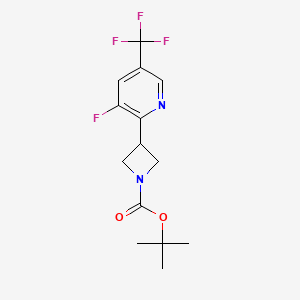
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
